molecular formula C14H23N3O3S B2973081 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2310207-95-3

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2973081
CAS No.: 2310207-95-3
M. Wt: 313.42
InChI Key: HTTQECXRHILFOY-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a trimethyl-pyrazole carboxamide core, a structure known for its significant pharmacological potential. Pyrazole carboxamide derivatives are extensively researched in medicinal chemistry and agrochemistry for their diverse biological activities . Hypothetical Research Applications & Value: Given its structure, this compound is a candidate for investigation in several research areas. The 1,3,5-trimethyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in drug discovery. Related compounds have demonstrated potent antifungal activity by disrupting mitochondrial function, specifically by inhibiting complexes II and IV in the respiratory chain . Other pyrazole derivatives have shown notable antiproliferative effects against various human cancer cell lines, making them subjects of interest in oncology research . Furthermore, the incorporation of a thiolane ring and a hydroxyethoxy tail may enhance water solubility and influence its pharmacokinetic profile, making it a valuable tool for structure-activity relationship (SAR) studies. Note on Use: This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the specific safety data sheet (SDS) before use. For detailed specifications, purity data, and shipping information, please contact our technical support team.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-10-12(11(2)17(3)16-10)13(19)15-8-14(20-6-5-18)4-7-21-9-14/h18H,4-9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTQECXRHILFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Thiolane Ring: The thiolane ring can be introduced via a nucleophilic substitution reaction involving a suitable thiolane precursor.

    Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be attached through an etherification reaction using ethylene glycol and an appropriate leaving group.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy group can enhance solubility and bioavailability, while the thiolane ring may provide additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: Shares the pyrazole ring but lacks the thiolane and hydroxyethoxy groups.

    Thiolan-3-ylmethyl Compounds: Contain the thiolane ring but differ in other functional groups.

    Hydroxyethoxy Derivatives: Feature the hydroxyethoxy group but have different core structures.

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C14H23N3O3S
Molecular Weight : 313.4157 g/mol
CAS Number : 2310207-95-3

The compound features a pyrazole ring, a thiolane moiety, and a hydroxyethoxy group. These structural elements are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring : This can be achieved through the reaction of thiols with epoxides.
  • Introduction of Hydroxyethoxy Group : This is done via nucleophilic substitution reactions.
  • Amide Formation : The final step involves coupling the intermediate with appropriate carboxylic acid derivatives to form the amide linkage.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially impacting processes like inflammation and cell proliferation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in various models:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone (reference)76% at 1 µM86% at 1 µM
Test Compound61–85% at 10 µM76–93% at 10 µM

These results suggest that the compound may possess similar anti-inflammatory properties worth further investigation .

Other Biological Activities

In addition to anti-inflammatory effects, pyrazole derivatives have demonstrated a range of other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit promising antimicrobial properties against bacterial strains such as E. coli and Bacillus subtilis.
CompoundActivity AgainstConcentration
Pyrazole DerivativeE. coli40 µg/mL
Pyrazole DerivativeBacillus subtilis40 µg/mL
  • Monoamine Oxidase Inhibition : Certain pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurological disorders .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Studies : A series of substituted pyrazoles were tested for their ability to inhibit COX enzymes in carrageenan-induced edema models. Compounds showed varying degrees of efficacy compared to standard treatments .
  • Neuroprotective Effects : Some research indicates that certain pyrazole derivatives may provide neuroprotective effects through MAO inhibition and anti-inflammatory pathways .

Q & A

Q. What is the standard synthetic route for N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and what critical parameters govern its yield?

  • Methodological Answer : The synthesis involves coupling a pyrazole-thiol intermediate with a substituted thiolane derivative. Key steps include:
  • Reacting 1,3,5-trimethyl-1H-pyrazole-4-carboxamide derivatives with thiol-containing precursors (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) in polar aprotic solvents like DMF at room temperature, using K₂CO₃ as a base .
  • Optimizing stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol pyrazole-thiol) and reaction time to minimize side products.
  • Purification via recrystallization from DMF/EtOH (1:1) to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at pyrazole positions 1,3,5 and thiolane ring geometry).
  • LC-MS/MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the carboxamide and thiolane moieties .
  • FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide group) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) with experimental
  • Reaction Path Search : Predict energy barriers for key steps (e.g., nucleophilic substitution at the thiolane ring) using software like Gaussian or ORCA .
  • Transition State Analysis : Identify steric or electronic bottlenecks in the synthesis (e.g., steric hindrance from 2-hydroxyethoxy groups) .
  • Machine Learning : Train models on existing reaction datasets to propose optimal solvents, temperatures, or catalysts .

Q. What experimental design strategies are recommended to optimize reaction conditions for scale-up?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
VariableRange TestedResponse Measured
Solvent polarityDMF, DMSO, THFYield (%)
Temperature25°C–80°CReaction time (hrs)
Base concentration1.0–1.5 eq K₂CO₃Purity (HPLC area %)
  • Use a Box-Behnken design to reduce the number of trials while capturing interactions between variables .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Repeat Experiments : Ensure reproducibility under inert atmospheres to rule out oxidation artifacts.
  • Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the thiolane ring substituents) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for stereochemical assignments .

Q. What comparative studies can elucidate the role of the 2-hydroxyethoxy group in biological or catalytic activity?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., methoxy, ethoxy) and compare:
  • Structure-Activity Relationships (SAR) : Test in vitro/in vivo models for activity differences.
  • Molecular Dynamics Simulations : Assess how substituents affect conformational flexibility or binding to target proteins .
  • Thermodynamic Solubility : Measure in PBS or DMSO to evaluate hydrophilicity contributions .

Data Contradiction Analysis

Q. If a synthetic intermediate shows inconsistent yields across labs, what systematic troubleshooting steps are advised?

  • Methodological Answer :
  • Trace Impurity Analysis : Use ICP-MS to detect metal contaminants (e.g., residual Pd from coupling reactions).
  • Reagent Quality Control : Compare batches of starting materials (e.g., chloroacetyl chloride purity via GC) .
  • Cross-Lab Collaboration : Share protocols and raw data (e.g., reaction monitoring by TLC/HPLC) to identify deviations .

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